

TPI 287: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: T2857W
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Introduction

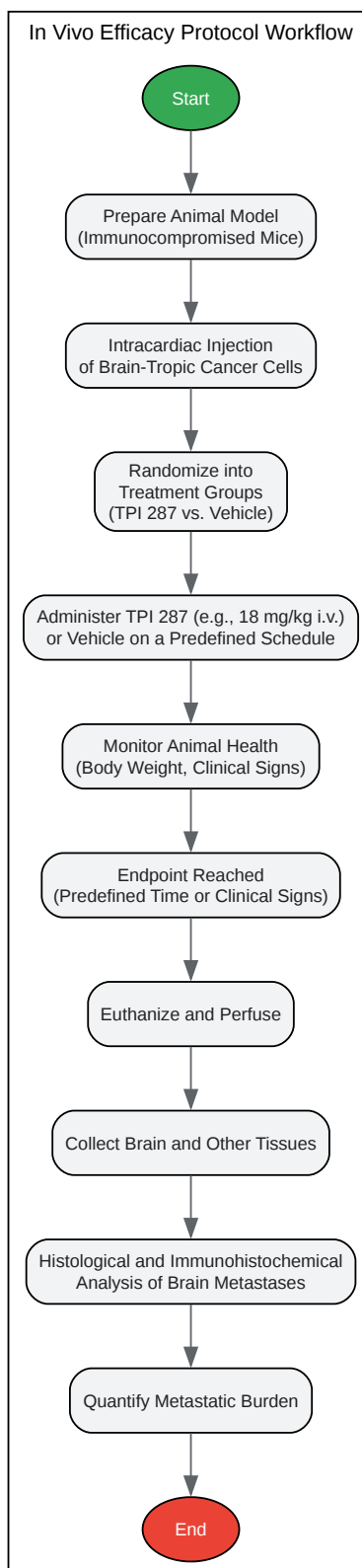
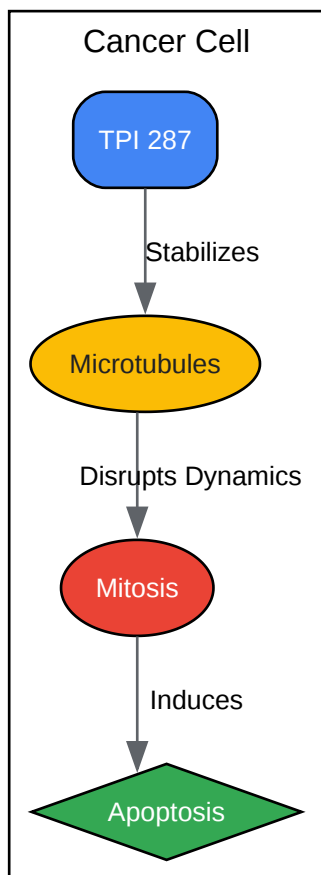
TPI 287 is a novel, third-generation taxane analogue with the significant advantage of being able to penetrate the blood-brain barrier (BBB).[1][2] Unlike other taxanes such as paclitaxel and docetaxel, TPI 287 is not a substrate for P-glycoprotein efflux pumps, allowing for greater accumulation in the central nervous system.[1][3] This characteristic makes it a promising candidate for the treatment of primary and metastatic brain cancers. While direct applications in veterinary medicine for spontaneous diseases in companion animals are not yet established, extensive preclinical studies in various animal models have been conducted to support its development for human oncology. These studies provide valuable data and protocols for researchers investigating microtubule-stabilizing agents in veterinary and comparative oncology.

Mechanism of Action

TPI 287 functions as a microtubule-stabilizing agent, similar to other drugs in the taxane class.[1][3] It binds to the β -tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), intracellular transport, and maintenance of cell

shape.[1][4] By stabilizing the microtubules, TPI 287 prevents their dynamic instability, which is necessary for the separation of chromosomes during mitosis. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][5]

In the context of neurodegenerative diseases like Alzheimer's, which are characterized by the destabilization of microtubules due to tau protein abnormalities, TPI 287's ability to stabilize microtubules has also been investigated.[6]



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